Melphalan-d8 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

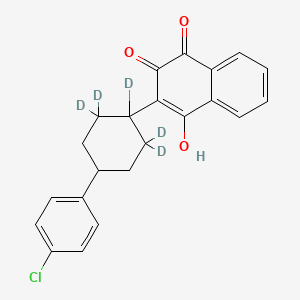

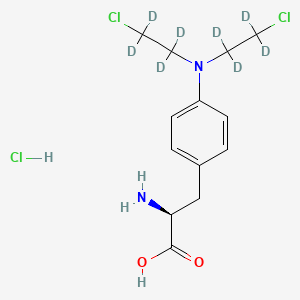

Melphalan-d8 Hydrochloride is a deuterated form of Melphalan, a nitrogen mustard alkylating agent used primarily in chemotherapy. The deuterated version, Melphalan-d8, is labeled with deuterium, which is a stable isotope of hydrogen. This modification is often used in research to study the pharmacokinetics and metabolism of the drug without altering its therapeutic properties. Melphalan itself is used to treat multiple myeloma, ovarian carcinoma, and other malignancies by interfering with DNA and RNA synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Melphalan-d8 Hydrochloride involves the incorporation of deuterium into the Melphalan molecule. A common method includes the use of deuterated reagents in the synthesis process. For instance, a stock solution of Melphalan-d8 can be prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working stocks are prepared daily to ensure stability .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves dissolving Melphalan hydrochloride in an aqueous hydrochloride solution, adjusting the pH, and using organic solvents like ethyl acetate for extraction . The final product is purified to achieve the desired deuterium labeling.

Analyse Des Réactions Chimiques

Types of Reactions: Melphalan-d8 Hydrochloride undergoes several types of chemical reactions, primarily involving alkylation. Alkylation reactions are crucial as they form covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis.

Common Reagents and Conditions:

Oxidation and Reduction: These reactions are less common for Melphalan-d8 due to its primary mechanism involving alkylation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly with DNA bases.

Hydrolysis: Melphalan-d8 is prone to hydrolysis, forming monohydroxymelphalan and dihydroxymelphalan as major products.

Major Products Formed: The primary products of hydrolysis are monohydroxymelphalan and dihydroxymelphalan, which are inactive metabolites .

Applications De Recherche Scientifique

Melphalan-d8 Hydrochloride is extensively used in scientific research to study the pharmacokinetics and metabolism of Melphalan. Its applications include:

Chemistry: Used to study the stability and reactivity of alkylating agents.

Biology: Helps in understanding the interaction of alkylating agents with DNA.

Medicine: Used in pharmacokinetic studies to optimize dosing regimens for chemotherapy.

Industry: Employed in the development of new drug delivery systems to enhance the solubility and stability of chemotherapeutic agents

Mécanisme D'action

Melphalan-d8 Hydrochloride exerts its effects by alkylating the N7 position of guanine in DNA, leading to inter-strand cross-links. This disrupts DNA synthesis and transcription, causing cytotoxicity in both dividing and non-dividing tumor cells . The compound is taken up by tumor cells via a neutral amino acid active pathway shared by leucine .

Comparaison Avec Des Composés Similaires

Melphalan: The non-deuterated form, used widely in chemotherapy.

Chlorambucil: Another nitrogen mustard alkylating agent with similar mechanisms.

Cyclophosphamide: A prodrug that is metabolized to active alkylating agents.

Uniqueness of Melphalan-d8 Hydrochloride: The primary uniqueness of this compound lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the therapeutic efficacy of the parent compound .

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1/i5D2,6D2,7D2,8D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUYBRCCFUEMLH-GTGANALVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676005 |

Source

|

| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217854-43-7 |

Source

|

| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate](/img/structure/B563102.png)